IRAK-4 protein kinase inhibitor 2

IRAK-4 inhibition kinase assay IC50 comparison

An early-generation, micromolar IRAK-4 probe (IC50=4μM) ideal for academic pathway validation, SAR starting points, and educational assays. Offers significant cost advantage over clinical-stage inhibitors for high-throughput or large-scale in vitro use. Not a substitute for modern clinical candidates; select based on experimental precision required.

Molecular Formula C14H10N4O3
Molecular Weight 282.25 g/mol
Cat. No. B2367773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRAK-4 protein kinase inhibitor 2
Molecular FormulaC14H10N4O3
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O3/c19-13(9-4-3-5-10(8-9)18(20)21)17-14-15-11-6-1-2-7-12(11)16-14/h1-8H,(H2,15,16,17,19)
InChIKeyQPKROMNIEAEFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

IRAK-4 Protein Kinase Inhibitor 2: A Foundational Benzimidazole-Based Chemical Probe for IRAK-4 Inhibition Research


IRAK-4 protein kinase inhibitor 2 (CAS: 301675-24-1), also known as N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide, is an early-generation small-molecule inhibitor of interleukin-1 receptor-associated kinase-4 (IRAK-4), a pivotal kinase in the MyD88-dependent Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades [1]. This compound, identified through initial SAR studies, demonstrates micromolar potency against IRAK-4 (IC50 = 4 μM) and serves as a foundational chemical probe for investigating IRAK-4 biology [2]. As a simple benzimidazole derivative with a molecular weight of 282.25 and molecular formula C14H10N4O3, it represents one of the earliest characterized IRAK-4 inhibitors and is widely utilized in academic and industrial research settings to dissect IRAK-4-dependent signaling pathways, particularly in inflammation and immunology contexts .

Why IRAK-4 Protein Kinase Inhibitor 2 Cannot Be Interchanged with Potent Clinical-Grade IRAK-4 Inhibitors


The IRAK-4 inhibitor landscape has evolved dramatically from early micromolar probes to highly potent, selective, and orally bioavailable clinical candidates. Substituting IRAK-4 protein kinase inhibitor 2 with modern inhibitors such as PF-06650833 (zimlovisertib), CA-4948 (emavusertib), or BMS-986126 is scientifically invalid due to profound differences in potency (over 20,000-fold variation in IC50), target selectivity, and pharmacokinetic properties [1]. IRAK-4 protein kinase inhibitor 2 operates in the micromolar range (IC50 = 4 μM) with limited selectivity over IRAK-1 (IC50 < 10 μM), whereas clinical candidates achieve sub-nanomolar to low nanomolar potency with >100-fold selectivity across extensive kinome panels [2]. Furthermore, modern inhibitors are explicitly designed for oral bioavailability and in vivo disease models, while IRAK-4 protein kinase inhibitor 2 lacks documented in vivo pharmacokinetic data, restricting its utility to in vitro biochemical and cellular assays [3]. Procurement decisions must be guided by the specific experimental question: early-stage pathway interrogation versus translational or preclinical development.

Quantitative Differentiation Evidence for IRAK-4 Protein Kinase Inhibitor 2 vs. Key Comparators


Enzymatic Potency Comparison: IRAK-4 Protein Kinase Inhibitor 2 vs. Clinical Candidate PF-06650833

IRAK-4 protein kinase inhibitor 2 exhibits an IC50 of 4 μM (4,000 nM) in biochemical kinase assays, representing an early-generation micromolar inhibitor [1]. In contrast, the clinical candidate PF-06650833 (zimlovisertib), developed via fragment-based drug design, demonstrates an IC50 of 0.2 nM in cell-free kinase assays and 2.4 nM in PBMC cellular assays, representing an approximately 20,000-fold improvement in potency [2]. This stark potency differential reflects the evolution from initial benzimidazole hits to optimized isoquinoline-based clinical compounds and dictates fundamentally different experimental utility ranges.

IRAK-4 inhibition kinase assay IC50 comparison fragment-based drug design

Kinase Selectivity Profile: IRAK-4 Protein Kinase Inhibitor 2 vs. CA-4948 and BMS-986126

IRAK-4 protein kinase inhibitor 2 demonstrates limited selectivity within the IRAK family, inhibiting IRAK-1 with an IC50 < 10 μM, yielding a selectivity window of less than 2.5-fold between IRAK-4 and IRAK-1 . This contrasts sharply with clinical candidates: CA-4948 (emavusertib) shows an IC50 of 57 nM against IRAK-4 in FRET kinase assays, while the advanced probe BMS-986126 exhibits an IC50 of 5.3 nM against IRAK-4 with >100-fold selectivity over a panel of 214 kinases [1]. The limited selectivity of IRAK-4 protein kinase inhibitor 2 may confound pathway deconvolution experiments, as concurrent IRAK-1 inhibition activates compensatory or overlapping signaling.

kinase selectivity off-target profiling IRAK family chemical probe

Pharmacokinetic and In Vivo Utility: IRAK-4 Protein Kinase Inhibitor 2 vs. Modern Orally Bioavailable Inhibitors

IRAK-4 protein kinase inhibitor 2 lacks documented in vivo pharmacokinetic data or oral bioavailability characterization in the published literature, limiting its utility to in vitro applications only . In contrast, modern IRAK-4 inhibitors such as zabedosertib (BAY-1834845) demonstrate 74% absolute oral bioavailability at 120 mg doses in Phase 1 clinical studies, while PF-06650833 and CA-4948 are both characterized as orally bioavailable with extensive preclinical in vivo disease model data [1][2]. Recent novel IRAK-4 inhibitor compounds from 2026 studies also demonstrate favorable in silico ADME predictions including good intestinal absorption and blood-brain barrier penetration [3]. The absence of in vivo PK characterization for IRAK-4 protein kinase inhibitor 2 fundamentally restricts its use to biochemical and cellular assays, whereas modern inhibitors enable animal disease modeling and translational research.

pharmacokinetics oral bioavailability in vivo studies preclinical development

Chemical Scaffold and Physicochemical Properties: IRAK-4 Protein Kinase Inhibitor 2 as a Simpler Benzimidazole vs. Complex Clinical Candidates

IRAK-4 protein kinase inhibitor 2 is a simple benzimidazole derivative with a molecular weight of 282.25 and molecular formula C14H10N4O3 [1]. In contrast, clinical candidate PF-06650833, developed through fragment-based drug design, represents a complex isoquinoline scaffold that achieved a 5-unit increase in lipophilic efficiency (LipE) from the initial fragment hit, reflecting extensive optimization of ADME properties guided by co-crystal structures with IRAK-4 [2]. The simpler scaffold of IRAK-4 protein kinase inhibitor 2 provides a chemically accessible starting point for medicinal chemistry SAR exploration and analog synthesis, while clinical compounds represent fully optimized, IP-protected structures that are not amenable to further modification for basic research purposes.

chemical scaffold molecular weight lipophilic efficiency structure-activity relationship

Commercial Availability and Procurement Economics: IRAK-4 Protein Kinase Inhibitor 2 vs. Clinical-Stage Compounds

IRAK-4 protein kinase inhibitor 2 is widely available from multiple commercial vendors (e.g., MedChemExpress, TargetMol, Selleck, Glpbio) at standardized research-grade pricing, with 5 mg quantities typically priced between ¥150-¥200 [1]. In contrast, clinical-stage IRAK-4 inhibitors such as CA-4948 (emavusertib) are priced at approximately USD 88 for 5 mg and USD 110 for 10 mg from specialty vendors, reflecting higher development costs and intellectual property constraints [2]. The broad commercial availability of IRAK-4 protein kinase inhibitor 2 across multiple suppliers ensures reliable supply chain continuity for long-term research programs, whereas clinical compounds may be subject to limited vendor availability or restricted distribution due to ongoing clinical development.

chemical procurement cost-effectiveness research tool vendor comparison

Optimal Research and Industrial Application Scenarios for IRAK-4 Protein Kinase Inhibitor 2


Early-Stage Target Validation and Pathway Deconvolution in In Vitro Immunology Research

For academic laboratories conducting initial validation of IRAK-4 as a therapeutic target or dissecting TLR/IL-1R signaling pathways, IRAK-4 protein kinase inhibitor 2 provides a chemically accessible and cost-effective tool compound. Its micromolar potency (IC50 = 4 μM) is sufficient for establishing proof-of-concept that IRAK-4 inhibition modulates downstream cytokine production in cellular assays, with the caveat that its limited selectivity (also inhibits IRAK-1 at <10 μM) must be accounted for in data interpretation . This compound is appropriate for studies where the primary objective is confirming pathway engagement rather than quantifying high-precision pharmacology. Typical applications include Western blot analysis of NF-κB activation, ELISA-based cytokine profiling, and luciferase reporter gene assays in TLR-stimulated immune cells [1].

Medicinal Chemistry SAR Exploration and Analog Synthesis Programs

The simple benzimidazole scaffold (MW = 282.25) of IRAK-4 protein kinase inhibitor 2 makes it an ideal starting point for structure-activity relationship (SAR) studies and analog synthesis in academic medicinal chemistry programs [2]. Unlike complex clinical candidates that are fully optimized and IP-protected, this compound offers a chemically tractable core amenable to systematic modification. Researchers can synthesize derivatives by varying substituents on the benzimidazole and nitrobenzamide moieties to explore how structural changes affect potency, selectivity, and physicochemical properties. The 4 μM IC50 provides a clear benchmark against which to measure SAR-driven improvements, with the goal of achieving nanomolar potency and improved selectivity profiles [3].

In Vitro Screening Campaigns Requiring Cost-Effective Positive Controls

For high-throughput screening (HTS) or medium-throughput assay development where a defined IRAK-4 inhibitor is required as a positive control or reference standard, IRAK-4 protein kinase inhibitor 2 offers an economically favorable option compared to expensive clinical compounds. At approximately ¥150-¥200 per 5 mg, it is 30-40% less expensive than CA-4948 (USD 88/5 mg) and broadly available from multiple vendors, ensuring supply chain continuity [4]. The well-characterized IC50 value (4 μM) provides a reliable benchmark for assay validation and quality control. This scenario is particularly relevant for core facilities and screening centers that consume significant quantities of reference compounds across multiple assay runs.

Undergraduate and Graduate Educational Laboratory Exercises

Due to its straightforward chemical structure, well-defined mechanism, and relatively low cost, IRAK-4 protein kinase inhibitor 2 is well-suited for educational laboratory settings. Students can perform dose-response experiments to calculate IC50 values, explore kinase inhibition principles, or conduct cellular assays examining cytokine suppression. The compound's micromolar potency ensures that dose-response curves span a manageable concentration range for student experiments, while the 10 mg/mL DMSO solubility facilitates stock solution preparation . Unlike clinical compounds that may require specialized handling or regulatory documentation, this research-grade chemical probe can be readily incorporated into teaching curricula with minimal administrative burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for IRAK-4 protein kinase inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.